molecular formula C8H8F3NO2 B15311332 3-Amino-4-(trifluoromethoxy)anisole

3-Amino-4-(trifluoromethoxy)anisole

Cat. No.: B15311332
M. Wt: 207.15 g/mol
InChI Key: DWGPKJXJLDKMSX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(trifluoromethoxy)aniline typically involves multiple steps. One common method starts with the nitration of 1,2-dichlorotrifluoromethoxy-benzene, followed by catalytic hydrogenation to yield the desired aniline derivative . The nitration step is carried out at temperatures between -20°C and +80°C, and the hydrogenation step requires a suitable catalyst under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 5-methoxy-2-(trifluoromethoxy)aniline may involve large-scale nitration and hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-Methoxy-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

5-methoxy-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H8F3NO2/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11/h2-4H,12H2,1H3

InChI Key

DWGPKJXJLDKMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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